molecular formula C15H24N2O3 B5496745 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea

Cat. No.: B5496745
M. Wt: 280.36 g/mol
InChI Key: CHKHPICUFPLOBU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea is an organic compound characterized by the presence of a urea group attached to a 3,4-dimethoxyphenyl ring and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea typically involves the reaction of 3,4-dimethoxyaniline with dipropylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoquinone.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-1,1-dipropylamine.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of a urea group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea group allows for hydrogen bonding interactions, while the methoxy groups enhance its lipophilicity and potential for membrane permeability.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-9-17(10-6-2)15(18)16-12-7-8-13(19-3)14(11-12)20-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKHPICUFPLOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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